molecular formula C9H8ClN3O B1415259 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1120245-50-2

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B1415259
CAS RN: 1120245-50-2
M. Wt: 209.63 g/mol
InChI Key: CUDXONLENQOMFY-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, also known as 3-ethyl-1,2,4-oxadiazol-5-yl-2-chloropyridine, is a heterocyclic compound that has been widely studied due to its unique properties. It is a colorless, crystalline solid with a melting point of 81 °C and a boiling point of 181 °C. This compound has many potential applications in scientific research, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the study of mechanisms of action.

Scientific Research Applications

Agricultural Chemical Research

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine: has been studied for its potential use in agricultural chemistry, particularly as a component in the synthesis of compounds with nematocidal and antifungal activities . These compounds are crucial in developing new pesticides that can protect crops from various diseases and pests, thereby ensuring food security.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of 1,2,4-oxadiazole derivatives . These derivatives have shown promise as anti-infective agents , with activities against bacteria, viruses, and protozoa . Their potential for structure-activity relationship (SAR) studies makes them valuable in drug discovery and development.

Material Science

The compound’s derivatives are also significant in material science. They have been used to create high-energy materials and energetic cores due to their favorable oxygen balance and positive heat of formation . This application is essential for developing new materials with specific energy requirements.

Energy Sector

In the energy sector, 1,2,4-oxadiazole derivatives , which can be synthesized using 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, are explored for their potential as high-energy molecules . These molecules could be used in various applications, including as fuel additives or new energy sources.

Environmental Science

Environmental science research has investigated the use of 1,2,4-oxadiazole derivatives for their non-toxicity and potential environmental applications . The derivatives could be used in environmentally friendly pesticides or as part of biodegradable materials.

Biochemistry

In biochemistry, the compound is part of studies on enzyme inhibition and molecular docking . These studies are crucial for understanding biological processes and developing new treatments for diseases related to enzyme malfunction or overactivity.

properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-2-8-12-9(14-13-8)6-3-4-11-7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDXONLENQOMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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